Triethanolamine dodecylbenzenesulfonate

Description

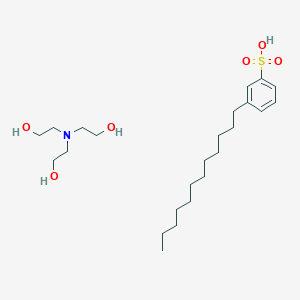

Structure

2D Structure

Properties

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;3-dodecylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21;8-4-1-7(2-5-9)3-6-10/h12,14-16H,2-11,13H2,1H3,(H,19,20,21);8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQBNVFOJDNROP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O.C(CO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3S.C6H15NO3, C24H45NO6S | |

| Record name | TRIETHANOLAMINE DODECYLBENZENESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4690 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This material contains triethanolamine dodecylbenzenesulfonate, a white- colored, waxy solid dissolved in a liquid carrier. The primary hazard of this material is its potential threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams., White waxy solid dissolved in a liquid carrier; [CAMEO] 60% Aqueous solution: Yellowish-brown liquid; [CHRIS] | |

| Record name | TRIETHANOLAMINE DODECYLBENZENESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4690 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecylbenzenesulfonic acid, triethanolamine salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.2 at 68 °F (est.) (USCG, 1999) - Denser than water; will sink | |

| Record name | TRIETHANOLAMINE DODECYLBENZENESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4690 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

27323-41-7 | |

| Record name | TRIETHANOLAMINE DODECYLBENZENESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4690 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecylbenzenesulfonic acid, triethanolamine salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027323417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecylbenzenesulphonic acid, compound with 2,2',2''-nitrilotriethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

triethanolamine dodecylbenzenesulfonate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to triethanolamine (B1662121) dodecylbenzenesulfonate (TEA-DBS), an anionic surfactant with significant applications in various industrial and research settings.

Core Chemical Properties

Triethanolamine dodecylbenzenesulfonate is the salt formed from the neutralization of dodecylbenzenesulfonic acid with triethanolamine.[1][2] It is characterized as a white to yellowish, waxy solid, which is often supplied as a 60% active aqueous solution.[1][3] This compound is readily biodegradable.[1]

The key physical and chemical properties of TEA-DBS are summarized in the table below, providing a comparative overview of its characteristics.

| Property | Value | Reference |

| Appearance | White to yellowish waxy solid; often in a liquid carrier. | [1][3][4] |

| Transparent yellow liquid (likely an aqueous solution). | [5] | |

| Molecular Formula | C₂₄H₄₅NO₆S | [1][5][6] |

| Molecular Weight | 475.7 g/mol | [1][6][7] |

| Density | ~1.08 - 1.20 g/cm³ (for a 60% aqueous solution) | [1] |

| 1.2 g/cm³ at 20°C (estimated) | [7] | |

| Solubility | Soluble in water. | [3][5][7] |

| pH | Aqueous solutions are acidic with a pH of less than 7.0. | [3][7] |

| Stability | Generally stable; however, triethanolamine salts can degrade at temperatures above 80°C. | [1][5] |

| Reactivity | Reacts as an acid to neutralize bases. It is generally not an oxidizing or reducing agent but can catalyze organic reactions. | [1][3][7] |

For unambiguous identification, the following identifiers are used for this compound.

| Identifier | Value | Reference |

| CAS Number | 27323-41-7 | [1][5][7] |

| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol;dodecylbenzenesulfonic acid | [6][7] |

| Synonyms | TEA-dodecylbenzenesulfonate, Witconate Tab | [5][7] |

Chemical Structure

This compound is an ionic compound consisting of a triethanolammonium (B1229115) cation and a dodecylbenzenesulfonate anion. The anionic portion features a long, hydrophobic C12 alkyl chain attached to a phenyl ring, which is in turn bonded to a sulfonate group. This amphiphilic nature imparts its surfactant properties.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

The synthesis of TEA-DBS is typically achieved through a two-step process involving sulfonation followed by neutralization.[2][5]

-

Sulfonation : Dodecylbenzene (B1670861) is reacted with a sulfonating agent, most commonly sulfur trioxide (SO₃), in a continuous reactor such as a falling film reactor. The reaction temperature is maintained between 30-60°C.[5]

-

Neutralization : The resulting dodecylbenzenesulfonic acid is then neutralized with triethanolamine. This is an acid-base reaction conducted under controlled pH to a neutral endpoint.[1][5] The reaction is typically performed in a 1:1 molar ratio.[1]

-

Purification (Optional) : To remove unreacted impurities, the product can be purified using solvent extraction with a non-polar solvent like petroleum ether.[1]

A suite of analytical techniques is employed for the structural confirmation, purity assessment, and quantification of TEA-DBS.

-

Structural Confirmation :

-

Fourier-Transform Infrared Spectroscopy (FTIR) : To identify key functional groups, such as the sulfonate S=O stretch (around 1200 cm⁻¹) and the amine N-H stretch (around 3300 cm⁻¹).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the integration of the alkyl chain and the absence of residual solvents.[1]

-

-

Purity Assessment :

-

Atomic Absorption Spectroscopy (AAS) : For the quantification of heavy metal impurities.[1]

-

Petroleum Ether Solubility Test : To determine the percentage of non-polar impurities.[1]

-

High-Pressure Liquid Chromatography (HPLC) : Can be used for the analysis of the compound and potential impurities.[8]

-

-

Quantification in Matrices :

Mechanism of Action in Corrosion Inhibition

A significant application of TEA-DBS is as a corrosion inhibitor, particularly for steel in chloride-contaminated environments like simulated concrete pore solutions.[1][9] Its mechanism of action involves the adsorption of the surfactant molecules onto the metal surface.

The dodecylbenzenesulfonate anion adsorbs onto the positively charged metal surface, forming a protective film. This film acts as a barrier, suppressing both the initiation and propagation of pitting corrosion by increasing the charge transfer resistance.[1]

References

- 1. This compound|475.7 g/mol [benchchem.com]

- 2. Tea-Dodecylbenzenesulfonate - Descrizione [tiiips.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. nj.gov [nj.gov]

- 5. Triethanolamine dodecylbenzene sulfonate - Surfactant - 表面活性剂百科 [surfactant.top]

- 6. Triethanolamine p-dodecylbenzenesulfonate | C24H45NO6S | CID 6451516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dodecylbenzenesulfonic acid, triethanolamine salt | C24H45NO6S | CID 33782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cir-safety.org [cir-safety.org]

- 9. jouc.xml-journal.net [jouc.xml-journal.net]

A Comprehensive Technical Guide to the Synthesis and Purification of Triethanolamine Dodecylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification methods for triethanolamine (B1662121) dodecylbenzenesulfonate (TEA-DBS), an anionic surfactant of significant interest in various scientific and industrial applications. This document outlines laboratory and industrial scale synthesis protocols, comprehensive purification techniques, and robust analytical methods for quality control and characterization.

Synthesis of Triethanolamine Dodecylbenzenesulfonate

The synthesis of TEA-DBS is primarily achieved through a neutralization reaction between dodecylbenzenesulfonic acid (DBSA) and triethanolamine (TEA). The process can be adapted for both laboratory and industrial scale production.

Laboratory-Scale Synthesis

A common laboratory-scale synthesis involves the direct neutralization of DBSA with TEA in a suitable solvent.

Experimental Protocol:

-

Reaction Setup: A two-necked round-bottom flask is equipped with a magnetic stirrer and a dropping funnel. The reaction is typically performed under a nitrogen atmosphere to prevent side reactions.

-

Reactant Preparation: A solution of triethanolamine in a solvent such as benzene (B151609) is prepared.

-

Reaction Execution: Dodecylbenzenesulfonic acid, also dissolved in benzene, is added dropwise to the triethanolamine solution with continuous stirring. The reaction is exothermic, and the temperature is maintained at approximately 10°C using a cooling bath.[1]

-

Reaction Completion: The mixture is stirred for an additional 1-2 hours at room temperature to ensure the neutralization is complete.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

| Parameter | Value/Condition | Reference |

| Reactants | Dodecylbenzenesulfonic Acid, Triethanolamine | [2] |

| Solvent | Benzene | [1] |

| Reaction Temperature | ~10°C | [1] |

| Stirring Time | 1-2 hours post-addition | General lab practice |

| Typical Scale | Millimoles to moles | General lab practice |

Industrial-Scale Synthesis

On an industrial scale, the synthesis is often carried out in a continuous process, frequently utilizing a falling film reactor for the initial sulfonation of dodecylbenzene (B1670861).

Industrial Protocol:

-

Sulfonation: Dodecylbenzene is reacted with sulfur trioxide in a 1:1 molar ratio within a falling film reactor. The reaction temperature is maintained between 30-60°C to produce dodecylbenzenesulfonic acid.[2]

-

Neutralization: The resulting dodecylbenzenesulfonic acid is then directly neutralized with triethanolamine in a separate reaction vessel equipped with robust stirring and cooling systems to manage the exothermic reaction.[2]

-

Quality Control: The pH of the reaction mixture is carefully monitored and adjusted to ensure complete neutralization.

-

Product Finishing: The final product is a viscous liquid, which may undergo further purification depending on the required grade.[2]

| Parameter | Value/Condition | Reference |

| Reactants | Dodecylbenzene, Sulfur Trioxide, Triethanolamine | [2] |

| Reactor Type | Falling Film Reactor (for sulfonation) | [2] |

| Molar Ratio (SO₃:Dodecylbenzene) | 1:1 | [2] |

| Sulfonation Temperature | 30-60°C | [2] |

| Neutralization | Direct reaction with Triethanolamine | [2] |

Synthesis Pathway Diagram

Caption: Synthesis of TEA-DBS via neutralization of DBSA with TEA.

Purification Methods

Purification of this compound is crucial to remove unreacted starting materials, by-products, and other impurities. The choice of method depends on the desired purity level.

Solvent Extraction

Solvent extraction is an effective method for removing non-polar impurities, such as unreacted dodecylbenzene.

Experimental Protocol:

-

Solvent Selection: A non-polar solvent, such as petroleum ether, is chosen.

-

Extraction Procedure: The crude TEA-DBS is dissolved in a suitable polar solvent (e.g., a water-alcohol mixture). This solution is then washed multiple times with petroleum ether in a separatory funnel.

-

Phase Separation: The petroleum ether layer, containing the non-polar impurities, is discarded.

-

Solvent Removal: The purified aqueous/alcoholic layer is concentrated under reduced pressure to remove the solvents, yielding a more pure TEA-DBS product.

| Parameter | Value/Condition |

| Extraction Solvent | Petroleum Ether |

| Impurity Target | Unreacted Dodecylbenzene and other non-polar species |

| Apparatus | Separatory Funnel |

Silica (B1680970) Gel Column Chromatography

For achieving high purity, particularly for research and pharmaceutical applications, silica gel column chromatography is the preferred method.

Experimental Protocol:

-

Column Packing: A chromatography column is packed with silica gel as the stationary phase, using a suitable non-polar solvent (e.g., hexane) to create a slurry. A layer of sand is typically added to the top and bottom of the silica gel bed.

-

Sample Loading: The crude TEA-DBS is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

-

Elution: A solvent gradient is employed, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The choice of the solvent system and gradient profile is critical and should be optimized based on thin-layer chromatography (TLC) analysis.

-

Fraction Collection: Fractions are collected as the eluent passes through the column.

-

Analysis: Each fraction is analyzed by TLC to identify the fractions containing the pure product.

-

Solvent Evaporation: The fractions containing the pure TEA-DBS are combined, and the solvent is removed by rotary evaporation.

| Parameter | Value/Condition |

| Stationary Phase | Silica Gel |

| Mobile Phase | Gradient of non-polar to polar solvents (e.g., Hexane/Ethyl Acetate) |

| Monitoring | Thin-Layer Chromatography (TLC) |

Purification Workflow Diagram

Caption: Multi-step purification workflow for TEA-DBS.

Analytical Methods for Quality Control

Accurate and reliable analytical methods are essential for determining the purity and concentration of the synthesized this compound.

Two-Phase Titration

Two-phase titration is a standard method for the quantitative determination of anionic surfactants.

Experimental Protocol (based on ISO 2271):

-

Principle: The anionic surfactant (TEA-DBS) is titrated with a standard cationic surfactant solution (e.g., benzethonium (B1203444) chloride) in a two-phase system of water and chloroform (B151607). A mixed indicator of a cationic dye (dimidium bromide) and an anionic dye (acid blue 1) is used.

-

Procedure:

-

A known weight of the TEA-DBS sample is dissolved in water.

-

Chloroform and the mixed indicator solution are added.

-

The mixture is titrated with the standard benzethonium chloride solution.

-

With each addition of the titrant, the flask is stoppered and shaken vigorously to allow for partitioning of the components between the two phases.

-

-

Endpoint: The endpoint is indicated by a color change in the chloroform layer from pink to blue.

| Parameter | Value/Condition | Reference |

| Standard Method | ISO 2271 | [3] |

| Titrant | Benzethonium Chloride (Hyamine® 1622) | [4] |

| Solvent System | Water and Chloroform | [3] |

| Indicator | Dimidium bromide and Acid blue 1 | [3] |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both the qualitative and quantitative analysis of TEA-DBS, providing information on purity and the presence of isomers or related substances.

Illustrative HPLC Method:

-

Column: A C8 or C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is often employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., sodium perchlorate (B79767) solution) and an organic modifier like acetonitrile (B52724) or methanol.

-

Detector: A UV detector is commonly used, with the detection wavelength set to the absorbance maximum of the benzene ring in the dodecylbenzenesulfonate moiety (typically around 225 nm). An Evaporative Light Scattering Detector (ELSD) can also be used, which is particularly useful as it does not require the analyte to have a chromophore.

-

Quantitation: The concentration of TEA-DBS is determined by comparing the peak area of the sample to that of a standard of known concentration.

| Parameter | Illustrative Value/Condition |

| Column | C18, 5 µm particle size |

| Mobile Phase A | 0.1 M Sodium Perchlorate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient from 30% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector | UV at 225 nm or ELSD |

Analytical Workflow Diagram

Caption: Analytical workflow for the characterization of TEA-DBS.

Conclusion

The synthesis and purification of this compound can be accomplished through well-established chemical procedures. The choice of methodology will depend on the desired scale and purity of the final product. For high-purity applications, a combination of solvent extraction and silica gel column chromatography is recommended. The quality of the synthesized TEA-DBS should be rigorously assessed using appropriate analytical techniques such as two-phase titration and HPLC to ensure it meets the required specifications for its intended application. This guide provides a foundational understanding and practical protocols for researchers and professionals working with this important anionic surfactant.

References

An In-depth Technical Guide to the Biodegradability and Environmental Impact of Triethanolamine Dodecylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradability and environmental impact of triethanolamine (B1662121) dodecylbenzenesulfonate (TEA-DBS). The information is compiled to assist researchers, scientists, and drug development professionals in understanding the environmental profile of this anionic surfactant.

Biodegradability

Table 1: Biodegradability Data Summary

| Parameter | Result | Method |

| Ready Biodegradability | Expected to be readily biodegradable. | Based on OECD 301 series tests. |

Experimental Protocol: OECD 301F - Manometric Respirometry Test

The OECD 301F test is a standard method for assessing the ready biodegradability of chemical substances. A detailed protocol is outlined below:

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The consumption of oxygen is measured by a respirometer over a 28-day period. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).

-

Apparatus:

-

Respirometer: A device that measures oxygen consumption, such as a Warburg respirometer or an electrolytic respirometer.

-

Incubator: Capable of maintaining a constant temperature of 20 ± 1°C.

-

Glassware: Erlenmeyer flasks, pipettes, and other standard laboratory glassware.

-

-

Procedure:

-

Preparation of Test Solution: A known concentration of the test substance is added to a mineral medium. The concentration is typically chosen to yield a ThOD of 50-100 mg/L.

-

Inoculum: The test vessels are inoculated with a small volume of activated sludge from a sewage treatment plant that treats predominantly domestic sewage.

-

Incubation: The flasks are placed in the respirometer and incubated at a constant temperature in the dark.

-

Measurement: The oxygen consumption is measured at regular intervals for 28 days.

-

Control and Reference: A blank control (inoculum only) and a reference substance control (a readily biodegradable substance like sodium benzoate) are run in parallel to validate the test.

-

-

Pass Criteria: For a substance to be considered readily biodegradable, the percentage of biodegradation must be ≥ 60% within the 10-day window of the 28-day test.

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments.

Mobility in Soil

Table 2: Environmental Fate Data Summary

| Parameter | Value | Method |

| Soil Adsorption Coefficient (Koc) | Data not available. | - |

| Environmental Persistence (Half-life in water/soil) | Data not available. | - |

Ecotoxicity

Triethanolamine dodecylbenzenesulfonate is classified as harmful to aquatic life with long-lasting effects (Aquatic Chronic 3, H412). This indicates that while acute toxicity may be moderate, the substance can have adverse effects on aquatic ecosystems over longer periods.

Unfortunately, specific, publicly available experimental data for the acute toxicity of TEA-DBS to key aquatic organisms is limited. The following sections describe the standard experimental protocols used to generate such data.

Aquatic Toxicity

Table 3: Aquatic Toxicity Data Summary

| Organism | Endpoint | Value (mg/L) | Method |

| Fish (e.g., Oncorhynchus mykiss) | 96h LC50 | Data not available | OECD 203 |

| Invertebrates (Daphnia magna) | 48h EC50 | Data not available | OECD 202 |

| Algae (e.g., Desmodesmus subspicatus) | 72h EC50 | Data not available | OECD 201 |

Experimental Protocols for Aquatic Toxicity Testing

-

Principle: Fish are exposed to the test substance added to water at a range of concentrations for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration lethal to 50% of the fish (LC50) is determined.

-

Test Organism: Rainbow trout (Oncorhynchus mykiss) is a commonly used species.

-

Procedure:

-

A range of test concentrations and a control are set up in test chambers.

-

Fish are introduced into the chambers.

-

Observations of mortality and other signs of toxicity are made at specified intervals.

-

-

Principle: Young daphnids (Daphnia magna), aged less than 24 hours, are exposed to the test substance in water for 48 hours. The concentration that immobilizes 50% of the daphnids (EC50) is determined.

-

Procedure:

-

A series of test solutions of different concentrations is prepared.

-

Daphnids are placed in the test solutions.

-

The number of immobilized daphnids is recorded at 24 and 48 hours.

-

-

Principle: Exponentially growing cultures of a selected green alga (e.g., Desmodesmus subspicatus) are exposed to various concentrations of the test substance over a 72-hour period. The inhibition of growth is measured, and the concentration that causes a 50% reduction in growth rate (EC50) is calculated.

-

Procedure:

-

Algal cultures are exposed to the test substance in a nutrient-rich medium.

-

The cultures are incubated under controlled conditions of light and temperature.

-

Algal growth is measured at least daily by cell counts or another suitable method.

-

Visualizations

Biodegradation Pathway

The following diagram illustrates a generalized biodegradation pathway for linear alkylbenzene sulfonates (LAS), the class of compounds to which dodecylbenzenesulfonate belongs. The initial steps involve the oxidation of the alkyl chain, followed by the cleavage of the benzene (B151609) ring.

Caption: Generalized biodegradation pathway of Dodecylbenzenesulfonate.

Environmental Risk Assessment Workflow

This diagram outlines a typical workflow for assessing the environmental risk of a chemical substance like this compound.

Caption: Workflow for Environmental Risk Assessment.

References

Spectroscopic Fingerprinting of Triethanolamine Dodecylbenzenesulfonate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of triethanolamine (B1662121) dodecylbenzenesulfonate, a prominent anionic surfactant. Focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, this document details the expected spectral features, experimental protocols, and structural elucidation of this compound, crucial for quality control, formulation development, and research applications.

Introduction to Triethanolamine Dodecylbenzenesulfonate

This compound is an organic compound formed from the neutralization of dodecylbenzenesulfonic acid with triethanolamine.[1] This salt combines the surface-active properties of the dodecylbenzenesulfonate anion with the neutralizing and solubilizing characteristics of triethanolamine. Its molecular structure, consisting of a long hydrophobic alkyl chain attached to a sulfonated aromatic ring and a hydrophilic triethanolamine counter-ion, dictates its functionality as a detergent, emulsifier, and wetting agent. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and performance in various applications.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound is key to interpreting its spectroscopic data. The molecule is an ionic pair composed of the dodecylbenzenesulfonate anion and the triethanolammonium (B1229115) cation.

Caption: Chemical structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is a composite of the vibrational modes of the dodecylbenzenesulfonate anion and the triethanolammonium cation.

Experimental Protocol for FTIR Analysis

Objective: To obtain the infrared spectrum of this compound for functional group identification.

Apparatus:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory

-

Sample vial

-

Spatula or pipette

-

Isopropanol or other suitable solvent for cleaning

Procedure:

-

Ensure the FTIR spectrometer and ATR accessory are clean and calibrated.

-

Record a background spectrum to account for atmospheric CO2 and water vapor.

-

Place a small amount of the this compound sample onto the ATR crystal. If the sample is a viscous liquid, a thin film can be applied directly.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Process the spectrum (e.g., baseline correction, smoothing) as needed.

-

Clean the ATR crystal thoroughly with a solvent-moistened soft tissue after analysis.

FTIR Spectral Data and Interpretation

The following table summarizes the characteristic infrared absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| ~3300 (broad) | O-H stretching | Hydroxyl groups of triethanolamine | Broad peak due to hydrogen bonding.[2][3] |

| ~3050 | C-H stretching | Aromatic C-H | |

| ~2955, ~2925, ~2855 | C-H stretching | Aliphatic CH₃ and CH₂ groups of the dodecyl chain | Strong absorptions characteristic of the long alkyl chain.[1] |

| ~1600, ~1460 | C=C stretching | Aromatic benzene (B151609) ring | |

| ~1180, ~1040 | S=O stretching | Sulfonate group (SO₃⁻) | Asymmetric and symmetric stretching, respectively. These are strong and characteristic peaks for sulfonates.[1] |

| ~1030 | C-O stretching | C-O bond in triethanolamine | [2] |

| ~1010, ~830 | C-H in-plane and out-of-plane bending | Substituted benzene ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

Experimental Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for detailed structural analysis.

Apparatus:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

-

Deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterium Oxide (D₂O))

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the sample.

-

Add a small amount of an internal standard (e.g., TMS) if quantitative analysis or precise chemical shift referencing is required.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. This will require a longer acquisition time than the ¹H spectrum.

-

Process the spectra (e.g., Fourier transformation, phase correction, baseline correction, and integration).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum will show distinct signals for the protons of the dodecylbenzenesulfonate anion and the triethanolammonium cation.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.88 | Triplet | 3H | Terminal methyl group (-CH₃) of the dodecyl chain |

| ~1.26 | Multiplet | ~18H | Methylene groups (-CH₂-) of the dodecyl chain (not adjacent to the aromatic ring) |

| ~2.60 | Triplet | 2H | Methylene group (-CH₂-) of the dodecyl chain attached to the benzene ring |

| ~3.30 | Triplet | 6H | Methylene groups adjacent to the nitrogen atom in triethanolamine (-N-CH₂-) |

| ~3.90 | Triplet | 6H | Methylene groups adjacent to the hydroxyl groups in triethanolamine (-CH₂-OH) |

| ~7.20 - 7.80 | Multiplet | 4H | Aromatic protons on the benzene ring |

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~14.1 | Terminal methyl carbon (-CH₃) of the dodecyl chain |

| ~22.7 - 31.9 | Methylene carbons (-CH₂-) of the dodecyl chain |

| ~35.6 | Methylene carbon (-CH₂-) of the dodecyl chain attached to the benzene ring |

| ~58.1 | Methylene carbons adjacent to the nitrogen atom in triethanolamine (-N-CH₂-) |

| ~60.5 | Methylene carbons adjacent to the hydroxyl groups in triethanolamine (-CH₂-OH) |

| ~125.0 - 130.0 | Aromatic carbons (C-H) |

| ~145.0, ~148.0 | Aromatic quaternary carbons (C-S and C-alkyl) |

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for spectroscopic analysis and the relationship between the molecular structure and the resulting spectral data.

Caption: A flowchart of the experimental workflow for the spectroscopic analysis.

Caption: Relationship between molecular structure and spectral data.

Conclusion

The spectroscopic analysis of this compound by FTIR and NMR provides a detailed and unambiguous characterization of its molecular structure. The combination of these techniques allows for the confirmation of functional groups, elucidation of the carbon-hydrogen framework, and assessment of sample purity. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals engaged in the development, analysis, and application of this versatile surfactant.

References

Thermal Stability and Degradation Profile of Triethanolamine Dodecylbenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of triethanolamine (B1662121) dodecylbenzenesulfonate (TEA-DBS), an anionic surfactant of significant interest in various industrial and pharmaceutical applications. This document synthesizes available data on TEA-DBS and analogous compounds, including linear alkylbenzene sulfonates and triethanolamine, to project a plausible thermal degradation pathway and identify potential degradation products. Detailed experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) are provided to facilitate further empirical investigation. All quantitative data is presented in clear, tabular formats, and key processes are visualized using diagrams generated with Graphviz to ensure clarity and accessibility for researchers and professionals in the field.

Introduction

Triethanolamine dodecylbenzenesulfonate (TEA-DBS) is an anionic surfactant widely utilized for its emulsifying, wetting, and detergent properties. Its application in formulations across the cosmetic, industrial cleaning, and potentially pharmaceutical sectors necessitates a thorough understanding of its thermal stability and degradation characteristics. The thermal behavior of TEA-DBS is a critical parameter influencing its storage, processing, and performance in final products, as degradation can lead to a loss of efficacy and the formation of potentially harmful byproducts.

This guide aims to provide an in-depth analysis of the thermal stability of TEA-DBS. While specific, comprehensive studies on the thermal degradation of TEA-DBS are not extensively available in public literature, this document collates information from studies on its constituent parts—triethanolamine (TEA) and dodecylbenzenesulfonic acid (DBSA)—and related linear alkylbenzene sulfonate (LAS) compounds to construct a scientifically grounded degradation profile.

Physicochemical Properties

This compound is typically a white to yellowish, waxy solid, often supplied as a 60% active aqueous solution.[1] It is an acidic salt of an amine and is known to be incompatible with strong oxidizing agents, reducing agents, isocyanates, and strong acids.[2] Upon combustion, it may produce toxic oxides of nitrogen and sulfur.[3]

Thermal Stability Analysis

The thermal stability of TEA-DBS is a function of its ionic bond between the triethanolamine cation and the dodecylbenzenesulfonate anion, as well as the inherent stability of the individual organic moieties. Generally, triethanolamine salts are reported to degrade at temperatures exceeding 80°C, which is a lower stability threshold compared to their sodium salt counterparts.[1] The decomposition threshold for TEA-DBS is typically cited as being greater than 200°C.[1]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. Below is a summary of projected TGA data for TEA-DBS, based on the analysis of analogous compounds.

| Temperature (°C) | Weight Loss (%) | Thermal Event |

| 30 - 150 | 5 - 10 | Loss of residual water and volatile impurities |

| 200 - 350 | 40 - 50 | Onset of major decomposition of the alkyl chain and amine head group |

| 350 - 500 | 25 - 35 | Further decomposition of the aromatic ring and sulfonate group |

| > 500 | 5 - 10 | Residual char formation |

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The projected DSC data for TEA-DBS is summarized below.

| Temperature (°C) | Thermal Event | Enthalpy Change (ΔH) |

| ~80 - 100 | Glass Transition (Tg) | N/A |

| ~150 - 180 | Melting Point (Tm) | Endothermic |

| > 220 | Decomposition | Exothermic |

Degradation Profile

The thermal degradation of TEA-DBS is expected to be a complex process involving the breakdown of both the triethanolamine and the dodecylbenzenesulfonate components.

Proposed Thermal Degradation Pathway

The degradation is likely initiated by the cleavage of the C-N bond in the triethanolamine moiety and the desulfonation of the dodecylbenzene (B1670861) chain. At elevated temperatures, further fragmentation of the alkyl chain and the aromatic ring will occur.

Caption: Proposed thermal degradation pathway of TEA-DBS.

Potential Degradation Products

Based on the degradation pathways of linear alkylbenzene sulfonates and triethanolamine, the following are potential thermal degradation products of TEA-DBS:

-

From the Triethanolamine Moiety: Diethanolamine, monoethanolamine, ammonia, acetaldehyde, and ethylene (B1197577) oxide.

-

From the Dodecylbenzenesulfonate Moiety: Dodecylbenzene, sulfur oxides (SO₂, SO₃), sulfuric acid, shorter-chain alkylbenzenes, and various volatile hydrocarbons from the alkyl chain.

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the thermal stability and degradation profile of this compound.

Thermogravimetric Analysis (TGA) Protocol

Caption: Experimental workflow for TGA analysis of TEA-DBS.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the TEA-DBS sample into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan in the TGA instrument. Purge the furnace with high-purity nitrogen at a flow rate of 20 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

Data Acquisition: Continuously record the sample weight as a function of temperature.

-

Data Analysis: Plot the weight loss percentage against temperature. Determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the peak decomposition temperature from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the TEA-DBS sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Heating Program: Equilibrate the sample at 0°C. Ramp the temperature from 0°C to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to identify thermal events such as the glass transition, melting point, and decomposition exotherm.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

Caption: Experimental workflow for Py-GC-MS analysis of TEA-DBS.

Methodology:

-

Sample Introduction: Place a small amount of the TEA-DBS sample (approximately 0.1-0.5 mg) into a quartz pyrolysis tube.

-

Pyrolysis: Introduce the sample tube into the pyrolyzer, which is interfaced with the GC injector. Perform flash pyrolysis at a set temperature (e.g., 600°C) for a short duration (e.g., 10 seconds) under a helium atmosphere.

-

GC Separation: The resulting pyrolysis products are swept into the GC column. Use a suitable temperature program (e.g., start at 50°C, hold for 2 minutes, then ramp to 300°C at 10°C/min) to separate the individual components.

-

MS Detection: The separated components are introduced into the mass spectrometer. Use electron ionization (70 eV) and scan a mass range of m/z 40-550.

-

Data Analysis: Identify the individual peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST) and by analyzing their fragmentation patterns.

Conclusion

This technical guide has synthesized the available information to provide a detailed overview of the thermal stability and degradation profile of this compound. While direct quantitative data for TEA-DBS is limited, the analysis of its constituent parts and analogous compounds allows for the projection of a plausible degradation pathway and the identification of likely degradation byproducts. The provided experimental protocols for TGA, DSC, and Py-GC-MS offer a clear roadmap for researchers to generate the specific data required for their applications. A comprehensive understanding of the thermal behavior of TEA-DBS is paramount for ensuring product quality, stability, and safety in its various applications. Further empirical studies utilizing the outlined methodologies are essential to fully elucidate the complex thermal degradation of this important surfactant.

References

Understanding the Hydrophilic-Lipophilic Balance (HLB) of Triethanolamine Dodecylbenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Hydrophilic-Lipophilic Balance (HLB) of the anionic surfactant, triethanolamine (B1662121) dodecylbenzenesulfonate. A thorough understanding of the HLB value is critical for the successful formulation of stable emulsions, a cornerstone of numerous pharmaceutical and research applications. This document outlines the theoretical calculation of the HLB value for triethanolamine dodecylbenzenesulfonate using established methods, presents a generalized experimental protocol for its determination, and offers a visual representation of its chemical structure in relation to its hydrophilic and lipophilic properties.

Introduction to the Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a surfactant molecule.[1][2][3] This value is instrumental in predicting a surfactant's behavior and is a key parameter for selecting the appropriate emulsifying agent to ensure the stability of an emulsion.[4][5] The HLB scale, as originally proposed by Griffin, ranges from 0 to 20 for non-ionic surfactants, where a lower value indicates a more lipophilic (oil-soluble) nature and a higher value signifies a more hydrophilic (water-soluble) character.[1][2] For ionic surfactants, the HLB scale can extend higher.[6] The selection of a surfactant with an appropriate HLB value is crucial for the formation of stable oil-in-water (o/w) or water-in-oil (w/o) emulsions.[4]

This compound is an anionic surfactant widely used in various formulations for its excellent cleansing, foaming, and emulsifying properties.[7] Its amphiphilic nature, possessing both a hydrophilic "head" and a lipophilic "tail," allows it to reduce the interfacial tension between immiscible liquids, thereby facilitating the formation of an emulsion.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for the theoretical calculation of its HLB value.

| Property | Value | Source |

| Chemical Formula | C₂₄H₄₅NO₆S | [7][8] |

| Molecular Weight | 475.68 g/mol | [7][8][9] |

| Appearance | White to yellowish, waxy solid | [8] |

| Solubility | Soluble in water | [7] |

| Category | Anionic Surfactant | [7] |

Theoretical Calculation of the HLB Value

The HLB value of this compound can be estimated using theoretical methods, primarily the Davies' method for ionic surfactants. Griffin's method is typically applied to non-ionic surfactants but can be adapted for estimation purposes.

Davies' Method

The Davies' method calculates the HLB value by assigning specific group numbers to the various chemical groups within the surfactant molecule.[1][10] The formula is as follows:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

To apply this to this compound, we must first identify the constituent groups and their corresponding group numbers.

Molecular Structure Breakdown:

-

Hydrophilic Portion:

-

Sulfonate group (-SO₃⁻Na⁺)

-

Triethanolamine group (N(CH₂CH₂OH)₃)

-

-

Lipophilic Portion:

-

Dodecylbenzene (B1670861) group (C₁₂H₂₅-C₆H₄-)

-

Group Numbers (from established literature):

| Group | Type | Group Number |

| -SO₃⁻Na⁺ (Sulfonate) | Hydrophilic | ~11.0 |

| -OH (hydroxyl in TEA) | Hydrophilic | 1.9 (x3) |

| -N< (tertiary amine in TEA) | Hydrophilic | ~1.3 |

| -CH-, -CH₂-, -CH₃, C- | Lipophilic | 0.475 |

| Benzene ring | Lipophilic | 1.5 (approximated from -CH=CH-) |

Calculation:

-

Hydrophilic Group Contribution: 11.0 (sulfonate) + 3 * 1.9 (hydroxyls) + 1.3 (amine) = 11.0 + 5.7 + 1.3 = 18.0

-

Lipophilic Group Contribution: 12 * 0.475 (dodecyl chain) + 4 * 0.475 (benzene ring CH) + 2 * 0 (benzene ring quaternary C) = 5.7 + 1.9 = 7.6

-

Calculated HLB (Davies): 7 + 18.0 - 7.6 = 17.4

This calculated value suggests that this compound is a highly hydrophilic surfactant, suitable for use as a solubilizer and an o/w emulsifier.

Griffin's Method (Adapted)

Griffin's method, primarily for non-ionic surfactants, uses the following formula:[1][2]

HLB = 20 * (Mh / M)

Where:

-

Mh = Molecular weight of the hydrophilic portion

-

M = Total molecular weight of the molecule

Molecular Weight Breakdown:

-

Hydrophilic Portion (Triethanolamine Sulfonate):

-

Triethanolamine (C₆H₁₅NO₃): ~149.19 g/mol

-

Sulfonate group (SO₃): ~80.06 g/mol

-

Total Mh: ~229.25 g/mol

-

-

Lipophilic Portion (Dodecylbenzene):

-

Dodecyl group (C₁₂H₂₅): ~169.33 g/mol

-

Benzene ring (C₆H₄): ~76.10 g/mol

-

Total Ml: ~245.43 g/mol

-

-

Total Molecular Weight (M): ~474.68 g/mol (slight variation from the database value due to atomic weight precision)

Calculation:

-

Calculated HLB (Griffin): 20 * (229.25 / 475.68) = 9.64

The value obtained from the adapted Griffin's method is significantly lower than that from the Davies' method. This discrepancy is expected as Griffin's method does not account for the strong ionic nature of the sulfonate group, which significantly contributes to the hydrophilicity of the molecule. Therefore, the value from the Davies' method is considered more representative for an ionic surfactant like this compound.

Experimental Determination of HLB

While theoretical calculations provide a good estimate, the experimental determination of the HLB value is often necessary for precise formulation development. A common method is the emulsion stability test.

Experimental Protocol: Emulsion Stability Method

Objective: To determine the required HLB (rHLB) of an oil phase using a series of surfactant blends with known HLB values, which in turn indicates the effective HLB of the surfactant being tested when a stable emulsion is formed.

Materials:

-

This compound (surfactant of interest)

-

A high HLB surfactant (e.g., Polysorbate 80, HLB = 15.0)

-

A low HLB surfactant (e.g., Sorbitan Monooleate, HLB = 4.3)

-

Oil phase (e.g., mineral oil, lanolin, or a specific drug carrier oil)

-

Distilled or deionized water

-

Graduated cylinders or test tubes (10 mL)

-

Vortex mixer or homogenizer

-

Pipettes

Procedure:

-

Preparation of Surfactant Blends: Prepare a series of surfactant blends by mixing the high HLB and low HLB surfactants in varying ratios to achieve a range of HLB values (e.g., from 6 to 16 in increments of 1). The HLB of the blend is calculated as follows:

-

HLB_blend = (w_A * HLB_A) + (w_B * HLB_B)

-

Where w is the weight fraction and HLB is the HLB value of each surfactant (A and B).

-

-

Emulsion Formulation:

-

For each HLB value, prepare an emulsion. A typical starting formulation would be 5% w/w of the surfactant blend, 45% w/w of the oil phase, and 50% w/w of the aqueous phase.

-

In a series of test tubes, accurately weigh the required amounts of the oil phase and the prepared surfactant blend.

-

Heat the oil phase and surfactant blend to approximately 70-75°C.

-

In a separate beaker, heat the aqueous phase to the same temperature.

-

Slowly add the aqueous phase to the oil/surfactant mixture while continuously mixing using a vortex mixer or homogenizer for a fixed period (e.g., 5 minutes).

-

-

Observation and Evaluation:

-

Allow the prepared emulsions to cool to room temperature.

-

Observe the emulsions immediately after preparation and at set time intervals (e.g., 1 hour, 24 hours, 48 hours).

-

Evaluate the stability of each emulsion based on the following parameters:

-

Creaming or Sedimentation: The rate and extent of separation of the dispersed phase.

-

Coalescence: The merging of droplets, leading to phase separation.

-

Turbidity: Visual assessment of the emulsion's opacity. A stable emulsion will remain uniformly turbid.

-

-

-

Determination of the Optimal HLB: The HLB value of the surfactant blend that produces the most stable emulsion (i.e., minimal creaming, no coalescence, and stable turbidity over time) is considered the required HLB of the oil phase. This value also represents the effective HLB of the this compound if it were used as the primary emulsifier for that specific oil.

To specifically determine the HLB of this compound, it can be used as one of the surfactants in the blend, or a series of emulsions can be prepared with it as the sole emulsifier for a range of oils with known required HLB values. The oil for which it produces the most stable emulsion will have an rHLB that corresponds to the HLB of the this compound.

Visualization of Molecular Structure and HLB

The following diagram, generated using Graphviz, illustrates the logical relationship between the chemical structure of this compound and its hydrophilic and lipophilic properties, which are the basis for its HLB value.

Caption: Molecular structure and its influence on HLB and surfactant behavior.

This guide provides a comprehensive overview of the HLB of this compound, from theoretical calculation to experimental determination. For researchers and formulation scientists, a precise understanding and application of the HLB concept are paramount for developing stable and effective emulsion-based systems.

References

- 1. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 2. Hydrophilic-lipophilic balance [chemeurope.com]

- 3. HLB - what is it? Hydrophilic-lipophilic balance [products.pcc.eu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Hydrophilic Lipophilic Balance: Significance and symbolism [wisdomlib.org]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. Triethanolamine dodecylbenzene sulfonate - Surfactant - 表面活性剂百科 [surfactant.top]

- 8. This compound|475.7 g/mol [benchchem.com]

- 9. dodecylbenzenesulfonic acid, triethanolamine salt | C24H45NO6S | CID 33782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. labinsights.nl [labinsights.nl]

Unveiling the Toxicological Profile of Triethanolamine Dodecylbenzenesulfonate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the toxicological studies and safety assessment of triethanolamine (B1662121) dodecylbenzenesulfonate (TEA-DBS), a common anionic surfactant. The information is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. This document summarizes available data on the substance's potential hazards, outlines experimental methodologies for its toxicological evaluation, and presents key information in a structured format for ease of reference.

Executive Summary

Triethanolamine dodecylbenzenesulfonate is a salt of dodecylbenzenesulfonic acid and triethanolamine. It is widely used in various consumer and industrial products as a surfactant. The safety of dodecylbenzenesulfonate salts, including TEA-DBS, has been reviewed by bodies such as the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that they are safe for use in cosmetics when formulated to be non-irritating.[1][2] This guide delves into the specifics of its toxicological profile, drawing from studies on TEA-DBS and structurally related linear alkylbenzene sulfonates (LAS).

Toxicological Data Summary

Quantitative data for this compound is limited in publicly available literature. The following tables summarize the available data for TEA-DBS and related dodecylbenzenesulfonate salts to provide a comparative toxicological profile.

Table 1: Acute Toxicity Data

| Endpoint | Test Substance | Species | Route | Value | Reference |

| LD50 | Dodecylbenzenesulfonic acid | Rat | Oral | 500-2000 mg/kg | [3] |

| LD50 | Sodium Dodecylbenzene (B1670861) Sulfonate | Rat | Oral | 438 - 500 mg/kg | [4] |

| LD50 | Triethanolamine | Rat | Oral | 4190 mg/kg | [4] |

| LD50 | Triethanolamine | Rabbit | Dermal | > 20 mL/kg | [5] |

Table 2: Repeated Dose Toxicity

| Endpoint | Test Substance | Species | Route | Duration | Value | Reference |

| NO(A)EL | Isopropylamine salt of dodecylbenzenesulfonic acid | Rat | Oral | 42-44 days | 80 mg/kg/day (systemic) | [6] |

| NOEL | Isopropylamine salt of dodecylbenzenesulfonic acid | Rat | Oral | 42-44 days | 320 mg/kg/day (reproduction/developmental) | [6] |

Table 3: Dermal and Ocular Irritation

| Endpoint | Test Substance | Species | Concentration | Result | Reference |

| Skin Irritation | Linear Alkylbenzene Sulfonate (LAS) | Rabbit | 10% and 25% w/v aqueous solution | Moderate irritation | [1] |

| Skin Irritation | Sodium Dodecylbenzenesulfonate (SDDBS) | Rabbit | 15% | Severely irritating | [2] |

| Eye Irritation | Linear Alkylbenzene Sulfonate (LAS) | Rabbit | ≥ 5% | Irritant | [7] |

| Eye Irritation | Linear Alkylbenzene Sulfonate (LAS) | Rabbit | ≤ 0.1% | Mild to no irritation | [7] |

Table 4: Genotoxicity and Carcinogenicity

| Endpoint | Test Substance | System | Result | Reference |

| Mutagenicity | Sodium Dodecylbenzenesulfonate | Ames Test | Negative | [8] |

| Genotoxicity | Not specified dodecylbenzenesulfonate | In vitro Ames and clastogenicity tests | Non-mutagenic and not clastogenic | [9] |

| Carcinogenicity | Dodecylbenzene | Hairless mice (dermal) | Weakly tumorigenic, not carcinogenic | [10] |

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized guidelines.

Dermal Irritation/Corrosion Testing

The potential for a substance to cause skin irritation is typically assessed using the OECD Test Guideline 404. This test involves the application of the test substance to the skin of a suitable animal model, usually the albino rabbit.

Experimental Workflow for Dermal Irritation (OECD TG 404)

Ocular Irritation/Corrosion Testing

The potential for a substance to cause eye irritation or damage is assessed using the OECD Test Guideline 405. This test involves the instillation of the test substance into the eye of an albino rabbit.

Experimental Workflow for Ocular Irritation (OECD TG 405)

Bacterial Reverse Mutation Test (Ames Test)

The Ames test, following OECD Test Guideline 471, is a widely used method to assess the mutagenic potential of a chemical. It utilizes specific strains of Salmonella typhimurium and Escherichia coli that are unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test evaluates the ability of the substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.

Experimental Workflow for Ames Test (OECD TG 471)

Mechanisms of Toxicity

Skin Irritation

Surfactants like this compound primarily cause skin irritation through their interaction with the stratum corneum, the outermost layer of the skin.[11][12] This interaction disrupts the skin's barrier function, leading to irritation and inflammation.

Signaling Pathway of Surfactant-Induced Skin Irritation

The mechanism involves the binding of surfactant molecules to keratin, a key structural protein in the skin, causing it to denature.[13] Surfactants also disrupt the organized lipid matrix of the stratum corneum.[14] This dual action compromises the skin's barrier integrity, allowing the surfactant and other potential irritants to penetrate deeper into the epidermis, triggering an inflammatory response characterized by redness (erythema) and swelling (edema).[11]

Safety Assessment and Conclusion

The available data, largely from studies on analogous dodecylbenzenesulfonate salts, suggest that this compound has a low order of acute toxicity.[4] It is considered to be a skin and eye irritant, particularly at higher concentrations.[1][2] The irritant properties are a characteristic of many surfactants and are dependent on concentration and pH.[1]

Based on the available information, linear alkylbenzene sulfonates are not considered to be reproductive or developmental toxicants via dermal exposure, nor are they considered genotoxic or carcinogenic.[6][8]

References

- 1. cir-safety.org [cir-safety.org]

- 2. Amended safety assessment of dodecylbenzenesulfonate, decylbenzenesulfonate, and tridecylbenzenesulfonate salts as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. westpenetone.com [westpenetone.com]

- 4. 0445f81.netsolhost.com [0445f81.netsolhost.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Final Report on the Safety Assessment of Sodium Dodecylbenzenesulfonate/TEA-Dodecylbenzenesulfonate/ Sodium Decylbenzenesulfonate | Semantic Scholar [semanticscholar.org]

- 8. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. Studies of the carcinogenesis and tumorigenesis of skin applications of dodecylbenzene on hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interactions between surfactants and the skin - Theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Triethanolamine Dodecylbenzenesulfonate in Emulsion Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine (B1662121) dodecylbenzenesulfonate (TEA-DDBS) is an anionic surfactant that serves as a highly effective emulsifier in emulsion polymerization processes. Its molecular structure, comprising a hydrophobic dodecylbenzene (B1670861) tail and a hydrophilic sulfonate head group neutralized with triethanolamine, allows for the formation of stable micelles in aqueous media. These micelles are crucial for the nucleation of polymer particles and the stabilization of the resulting latex. In emulsion polymerization, TEA-DDBS plays a pivotal role in controlling particle size, ensuring latex stability, and influencing the final properties of the polymer. These characteristics make it a valuable tool in the synthesis of polymers for various applications, including drug delivery systems, coatings, and adhesives.

Mechanism of Action in Emulsion Polymerization

In an emulsion polymerization system, the process begins with the dispersion of a water-insoluble monomer in an aqueous phase containing the surfactant, TEA-DDBS. Above its critical micelle concentration (CMC), the surfactant molecules aggregate to form micelles, which encapsulate a small amount of the monomer. A water-soluble initiator is then introduced, which decomposes to form free radicals in the aqueous phase. These radicals enter the monomer-swollen micelles, initiating polymerization. As the polymer chains grow within the micelles, they form stable, sub-micron polymer particles. The TEA-DDBS molecules adsorb onto the surface of these growing particles, providing electrostatic and steric stabilization, which prevents particle agglomeration and ensures the overall stability of the latex.

Quantitative Data Summary

The concentration of triethanolamine dodecylbenzenesulfonate has a significant impact on the characteristics of the resulting polymer latex. The following tables provide a summary of expected trends and illustrative quantitative data based on typical emulsion polymerization systems. Researchers should note that optimal concentrations will vary depending on the specific monomer system, initiator, and desired final properties.

Table 1: Effect of TEA-DDBS Concentration on Polystyrene Latex Properties

| TEA-DDBS Concentration (wt% based on monomer) | Average Particle Size (nm) | Particle Size Distribution (Polydispersity Index, PDI) | Latex Stability |

| 0.5 | 150 - 200 | > 0.2 (Broad) | Low (Coagulation may occur) |

| 1.0 | 100 - 150 | 0.1 - 0.2 (Moderate) | Moderate |

| 2.0 | 50 - 100 | < 0.1 (Narrow) | High |

| 3.0 | < 50 | < 0.05 (Very Narrow) | Very High |

Table 2: Effect of TEA-DDBS Concentration on Polymethyl Methacrylate (B99206) (PMMA) Latex Properties

| TEA-DDBS Concentration (wt% based on monomer) | Average Particle Size (nm) | Molecular Weight (Mw, g/mol ) | Conversion (%) |

| 0.5 | 120 - 180 | > 1,000,000 | ~85 |

| 1.0 | 80 - 120 | 800,000 - 1,000,000 | ~90 |

| 2.0 | 40 - 80 | 500,000 - 800,000 | >95 |

| 3.0 | < 40 | < 500,000 | >98 |

Experimental Protocols

The following are detailed protocols for the emulsion polymerization of styrene (B11656) and methyl methacrylate using this compound as the emulsifier.

Protocol 1: Emulsion Polymerization of Styrene

Materials:

-

Styrene (inhibitor removed)

-

This compound (TEA-DDBS)

-

Potassium persulfate (KPS)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Nitrogen gas

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Syringe or dropping funnel

-

Nitrogen inlet

Procedure:

-

Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a nitrogen inlet.

-

Initial Charge: To the flask, add 200 mL of deionized water, 2.0 g of TEA-DDBS, and 0.5 g of sodium bicarbonate.

-

Inert Atmosphere: Begin stirring the mixture at 200-300 rpm and purge the system with nitrogen for 30 minutes to remove any dissolved oxygen.

-

Temperature Control: Heat the reactor to 70°C using the heating mantle.

-

Monomer Addition: In a separate beaker, weigh 50 g of inhibitor-free styrene. Add the styrene to the reaction flask.

-

Initiator Preparation: Dissolve 0.5 g of potassium persulfate in 10 mL of deionized water.

-

Initiation: Once the reactor temperature has stabilized at 70°C, add the initiator solution to the flask to start the polymerization.

-

Polymerization: Maintain the reaction at 70°C for 4-6 hours under a constant, gentle stream of nitrogen with continuous stirring. The appearance of a milky-white emulsion indicates the formation of polymer particles.

-

Cooling and Filtration: After the reaction is complete, cool the reactor to room temperature. Filter the resulting polystyrene latex through cheesecloth or a fine mesh to remove any coagulum.

Protocol 2: Emulsion Polymerization of Methyl Methacrylate (MMA)

Materials:

-

Methyl methacrylate (MMA) (inhibitor removed)

-

This compound (TEA-DDBS)

-

Ammonium (B1175870) persulfate (APS)

-

Deionized water

-

Nitrogen gas

Equipment:

-

Same as Protocol 1

Procedure:

-

Reactor Setup: Assemble the reaction apparatus as described in Protocol 1.

-

Initial Charge: Add 150 mL of deionized water and 1.5 g of TEA-DDBS to the reaction flask.

-

Inert Atmosphere: Start stirring at 250 rpm and purge with nitrogen for 30 minutes.

-

Temperature Control: Heat the reactor to 60°C.

-

Monomer Addition: Add 40 g of inhibitor-free MMA to the flask.

-

Initiator Preparation: Prepare the initiator solution by dissolving 0.4 g of ammonium persulfate in 10 mL of deionized water.

-

Initiation: Inject the initiator solution into the reactor to commence polymerization.

-

Polymerization: Allow the reaction to proceed at 60°C for 5-7 hours under a nitrogen atmosphere with continuous stirring.

-

Cooling and Filtration: Cool the reactor to ambient temperature and filter the polymethyl methacrylate latex to remove any large aggregates.

Visualizations

Signaling Pathways and Experimental Workflows

Application of Triethanolamine Dodecylbenzenesulfonate as a Corrosion Inhibitor for 304 Stainless Steel

Application Note

Introduction

Triethanolamine (B1662121) dodecylbenzenesulfonate (TDS) has been identified as an effective corrosion inhibitor for 304 stainless steel, particularly in environments susceptible to pitting corrosion, such as simulated concrete pore solutions (SCPS) contaminated with chloride ions.[1][2] This anionic surfactant mitigates corrosion by adsorbing onto the steel surface, forming a protective barrier that inhibits both the initiation and propagation of corrosion pits.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating and utilizing TDS as a corrosion inhibitor for stainless steel.

Mechanism of Action

Triethanolamine dodecylbenzenesulfonate functions as an anodic-type corrosion inhibitor.[1][2] Its molecules adsorb onto the stainless steel surface, effectively blocking active sites from corrosive agents like chloride ions. This adsorption leads to the formation of a stable passive film, which hinders the anodic dissolution of the metal.[1][2] The protective action of TDS increases with its concentration, leading to a significant reduction in corrosion rate and an increase in the pitting resistance of the stainless steel.[1][2]

Quantitative Data Summary

The effectiveness of this compound as a corrosion inhibitor for 304 stainless steel in a simulated concrete pore solution with chloride contamination is summarized in the tables below.

Table 1: Potentiodynamic Polarization Data [1][2]

| TDS Concentration (mol/L) | Corrosion Potential (Ecorr) (V vs. SCE) | Corrosion Current Density (icorr) (μA/cm²) | Inhibition Efficiency (IE) (%) |

| 0 | -0.19 | - | - |

| 0.841 x 10⁻⁴ | - | - | - |

| 1.682 x 10⁻⁴ | - | - | - |

| 3.364 x 10⁻⁴ | -0.08 | - | 59.6 |

Data extracted from potentiodynamic polarization curves.

Table 2: Mott-Schottky Analysis Data [1][2]

| TDS Concentration (mol/L) | Donor Density (ND) (x 10²⁰ cm⁻³) |

| 0 | - |

| 0.841 x 10⁻⁴ | - |

| 1.682 x 10⁻⁴ | - |

| 3.364 x 10⁻⁴ | Decreased |

Qualitative trend observed from Mott-Schottky tests, indicating a more stable passive film with increasing TDS concentration.

Table 3: Metastable Pitting Analysis [1][2]

| TDS Concentration (mol/L) | Maximum Peak Current Density (ipeak) (μA/cm²) |

| 0 | 0.37 |

| 3.364 x 10⁻⁴ | 0.29 |

Data indicates a reduction in the likelihood of metastable pits transitioning to stable pits with the addition of TDS.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the corrosion inhibition properties of this compound on 304 stainless steel are provided below.

Potentiodynamic Polarization Measurement

This technique is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and inhibition efficiency (IE).[1]

Materials and Equipment:

-

304 Stainless Steel specimen (working electrode)

-

Saturated Calomel Electrode (SCE) (reference electrode)

-

Platinum electrode (counter electrode)

-

Potentiostat

-

Electrochemical cell

-

Simulated Concrete Pore Solution (SCPS): 0.06 mol/L KOH, 0.2 mol/L NaOH, 0.01 mol/L Ca(OH)₂, 0.24 mol/L NaHCO₃, and 0.25 mol/L NaCl.

-

This compound (TDS) at desired concentrations (e.g., 0, 0.841×10⁻⁴, 1.682×10⁻⁴, and 3.364×10⁻⁴ mol/L).[1]

Procedure:

-

Prepare the 304 stainless steel working electrode by polishing and cleaning.

-

Assemble the three-electrode system in the electrochemical cell containing the SCPS with the desired TDS concentration.

-

Allow the system to stabilize by measuring the open circuit potential (OCP) for a sufficient time.

-

Perform the potentiodynamic polarization sweep at a scan rate of 0.2 mV/s, ranging from -0.3 V to 1.5 V versus the OCP.[1]

-

Record the polarization curve (potential vs. current density).

-

Analyze the data to determine Ecorr, icorr, and calculate the inhibition efficiency using the following formula: IE (%) = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100

Mott-Schottky Analysis

This method is employed to analyze the semiconductor properties of the passive film formed on the stainless steel surface, providing insights into its stability.[1]

Materials and Equipment:

-

Same as for Potentiodynamic Polarization.

Procedure:

-

Prepare and immerse the 304 stainless steel specimen in the SCPS with the desired TDS concentration.

-

Conduct the Mott-Schottky tests at a frequency of 1000 Hz with a potential increment of 0.05 V.[1]

-

The potential should range from -1.5 V to 1.0 V (vs. SCE).[1]

-

Plot the reciprocal of the square of the capacitance (1/C²) against the applied potential (E).

-